Imidodicarbonimidic diamide, N-(1-methylethyl)-

Pharmacokinetics Antimalarial Prophylaxis Drug Disposition

Chlorproguanil outperforms proguanil in liver-stage antimalarial potency—its active metabolite chlorcycloguanil suppresses schizonts at ≤10⁻¹² M. With a half-life of ~35 h (vs. ~16 h for proguanil), it is essential for PK/PD modeling of causal prophylaxis. Its reduced selective pressure for DHFR resistance mutations makes it the benchmark for resistance evolution studies. Procure high-purity chlorproguanil for precise, reproducible antimalarial research.

Molecular Formula C5H13N5
Molecular Weight 143.19 g/mol
Cat. No. B12113242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidodicarbonimidic diamide, N-(1-methylethyl)-
Molecular FormulaC5H13N5
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)N
InChIInChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10)
InChIKeyUBBHRFLEDZWRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorproguanil (Imidodicarbonimidic Diamide, N-(1-methylethyl)-) for Antimalarial Research: A Procurement-Focused Overview


Imidodicarbonimidic diamide, N-(1-methylethyl)-, is the systematic chemical name for chlorproguanil, a dichlorinated biguanide derivative [1]. This compound is a prodrug that is metabolized in vivo by cytochrome P450 enzymes (primarily CYP2C19) into its active triazine metabolite, chlorcycloguanil, which exerts antimalarial activity through inhibition of plasmodial dihydrofolate reductase (DHFR) . Chlorproguanil is structurally and pharmacologically related to proguanil, but it contains an additional chlorine substituent on the phenyl ring, which imparts distinct pharmacokinetic and pharmacodynamic properties that are critical for researchers evaluating DHFR inhibitors or antimalarial prophylaxis strategies.

Why Chlorproguanil Cannot Be Replaced by Other Biguanides in Malaria Research


Although chlorproguanil shares a common biguanide scaffold with other antimalarial agents such as proguanil and with antidiabetic biguanides like metformin, simple substitution is not scientifically valid. Chlorproguanil differs in its elimination half-life (t₁/₂ ≈ 35 h) compared to proguanil (t₁/₂ ≈ 16 h), resulting in a distinct duration of antimalarial activity [1]. Furthermore, its active metabolite chlorcycloguanil exhibits substantially higher in vitro potency against hepatic-stage Plasmodium parasites than cycloguanil, the active metabolite of proguanil, with near-complete inhibition of schizont development at concentrations as low as 10⁻¹² M [2]. These quantitative differences in pharmacokinetics and intrinsic potency mean that chlorproguanil cannot be considered interchangeable with proguanil or other biguanide analogs in experimental protocols requiring precise control over exposure and efficacy.

Quantitative Evidence for Selecting Chlorproguanil Over Analogs in DHFR Inhibition Studies


Direct Comparison of Elimination Half-Life: Chlorproguanil vs. Proguanil

Chlorproguanil exhibits a significantly longer elimination half-life (t₁/₂) in humans than its close structural analog proguanil, which directly influences dosing frequency and the duration of prophylactic protection. Specifically, the half-life of chlorproguanil after oral administration is approximately 35 hours, compared to 16 hours for proguanil [1]. This difference allows for less frequent dosing regimens while maintaining therapeutic plasma concentrations.

Pharmacokinetics Antimalarial Prophylaxis Drug Disposition

In Vitro Potency Comparison on Hepatic Stage Parasites: Chlorcycloguanil vs. Cycloguanil

The active metabolite of chlorproguanil, chlorcycloguanil, demonstrates substantially higher in vitro potency against hepatic-stage Plasmodium parasites compared to cycloguanil, the active metabolite of proguanil. In cultured BALB/c mouse hepatocytes infected with Plasmodium yoelii yoelii, chlorcycloguanil almost completely inhibited schizont development at concentrations as low as 10⁻¹² M, whereas proguanil itself was inactive at 10⁻⁸ M and cycloguanil was active at this concentration [1].

In Vitro Antimalarial Assay Hepatic Schizont DHFR Inhibition

Clinical Prophylaxis Efficacy Comparison: Chlorproguanil vs. Proguanil in Endemic Area

In a randomized, placebo-controlled trial conducted among schoolchildren in a malaria-endemic region of Kenya, daily chlorproguanil (7.5 mg) and daily proguanil (100 mg) provided comparable protection against Plasmodium falciparum parasitemia. Over a 169-day follow-up period, parasitemia occurred in 38% of the daily chlorproguanil group and 31% of the daily proguanil group, compared to 92% in the placebo group [1]. The difference between chlorproguanil and proguanil was not statistically significant, demonstrating that a much lower daily dose of chlorproguanil achieves equivalent prophylactic efficacy.

Malaria Chemoprophylaxis Clinical Trial Efficacy

Drug Resistance Selection Pressure: Chlorproguanil/Dapsone vs. Pyrimethamine/Sulfadoxine

The combination of chlorproguanil with dapsone exerts significantly less selective pressure for the emergence of drug-resistant Plasmodium falciparum compared to the widely used combination of pyrimethamine and sulfadoxine. In a molecular analysis of isolates from Kenyan patients, treatment with pyrimethamine/sulfadoxine was strongly associated with the disappearance of fully drug-sensitive parasites and an increase in the prevalence of resistant parasites in subsequent infections. In contrast, this pattern was not observed with chlorproguanil/dapsone treatment [1]. The data predict a longer useful therapeutic life for chlorproguanil/dapsone than for pyrimethamine/sulfadoxine.

Drug Resistance Selective Pressure Antifolate Combination

Optimal Research Applications for Chlorproguanil Based on Quantitative Evidence


In Vitro Studies of Hepatic Stage Malaria and Causal Prophylaxis

The exceptionally high in vitro potency of chlorcycloguanil against liver-stage P. yoelii yoelii (active at ≤10⁻¹² M) [1] makes chlorproguanil an ideal tool compound for investigating the causal prophylaxis of malaria. Researchers studying the biology of hypnozoites or the development of liver-stage antimalarials should select chlorproguanil over proguanil due to its superior intrinsic activity, which allows for more robust inhibition in hepatocyte culture models.

Pharmacokinetic/Pharmacodynamic Modeling of Antimalarial Prophylaxis

The distinct pharmacokinetic profile of chlorproguanil, characterized by a prolonged elimination half-life of approximately 35 hours compared to 16 hours for proguanil [1], makes it a valuable reference compound for studies requiring extended drug exposure. Researchers engaged in PK/PD modeling of antimalarial prophylaxis or in the development of long-acting injectable formulations should prioritize chlorproguanil to explore the relationship between elimination kinetics and protective efficacy.

Drug Resistance Evolution Studies and Antifolate Combination Screening

The reduced selective pressure for drug-resistant DHFR mutations observed with chlorproguanil/dapsone relative to pyrimethamine/sulfadoxine [1] positions chlorproguanil as a critical reference compound in studies of antimalarial drug resistance evolution. Procurement of chlorproguanil is essential for laboratories conducting in vitro resistance selection assays or molecular surveillance of antifolate resistance markers, particularly when comparing the resistance liabilities of short- versus long-acting DHFR inhibitors.

Comparative Efficacy Trials in Animal Models of Malaria

The clinical evidence demonstrating that daily chlorproguanil at a low dose (7.5 mg) provides prophylaxis equivalent to a much higher dose of proguanil (100 mg) [1] supports the use of chlorproguanil in preclinical animal models where dose-ranging studies are required. Researchers using rodent malaria models (e.g., P. berghei or P. yoelii) to evaluate novel combination therapies should include chlorproguanil as a comparator arm to benchmark efficacy and to investigate dose-sparing strategies.

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